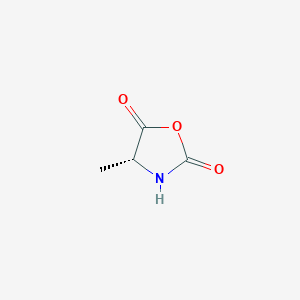

(R)-4-Methyloxazolidine-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-methyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTETYCNJKAUROO-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (R)-4-Methyloxazolidine-2,5-dione from D-Alanine

Executive Summary

(R)-4-Methyloxazolidine-2,5-dione, commonly known as D-alanine N-carboxyanhydride (D-Ala-NCA), is a pivotal chiral building block in modern synthetic chemistry. Its high reactivity and stereochemical integrity make it an invaluable monomer for the ring-opening polymerization (ROP) synthesis of polypeptides and a crucial intermediate in the development of complex pharmaceutical agents. This guide provides a detailed, in-depth exploration of the synthesis of D-Ala-NCA from D-alanine. We will delve into the underlying chemical principles, present a robust and validated experimental protocol, and address critical aspects of safety, purification, and characterization, equipping researchers and drug development professionals with the knowledge to confidently execute this synthesis.

Introduction: The Significance of D-Alanine N-Carboxyanhydride

Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are cyclic derivatives of amino acids that serve as activated monomers for the synthesis of polypeptides.[1] The structure of this compound corresponds to the NCA derived from D-alanine.

The utility of D-Ala-NCA stems from two key features:

-

Activated Carbonyl Groups: The anhydride structure renders the carbonyl groups highly susceptible to nucleophilic attack, facilitating controlled polymerization and peptide coupling reactions with the release of carbon dioxide as the sole byproduct.[2]

-

Stereochemical Purity: As a derivative of the chiral amino acid D-alanine, D-Ala-NCA provides a method for introducing specific stereocenters into larger molecules, a critical requirement in the synthesis of enantiomerically pure pharmaceuticals and biomaterials.[3]

While various methods exist for NCA synthesis, the most common and industrially scalable approach involves the reaction of an amino acid with phosgene or a phosgene equivalent.[1][4] This guide will focus on a protocol utilizing triphosgene, a solid and safer-to-handle alternative to gaseous phosgene.[5][6]

The Chemistry of NCA Formation

Reaction Principle and Mechanism

The synthesis of D-Ala-NCA from D-alanine is a cyclization reaction driven by a phosgenation agent. The overall transformation is as follows:

D-Alanine + Phosgene (or equivalent) → this compound + 2 HCl

The reaction proceeds via a two-step mechanism when using phosgene (COCl₂), which is generated in situ from triphosgene:

-

N-Acylation: The amino group of D-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This forms an unstable N-acyl chloride intermediate (carbamoyl chloride).

-

Intramolecular Cyclization: The carboxylic acid moiety of the intermediate then performs an intramolecular nucleophilic attack on the newly formed acyl chloride. This ring-closing step forms the five-membered oxazolidine-2,5-dione ring and eliminates a molecule of hydrogen chloride (HCl).

A significant challenge in this synthesis is the generation of HCl as a byproduct. HCl can react with the starting amino acid to form an unreactive hydrochloride salt or even catalyze the premature polymerization of the NCA product.[7][8] Therefore, reaction conditions are optimized to mitigate these side reactions, often through the use of an inert gas purge or by performing the reaction under reduced pressure.[7][9]

Visualizing the Reaction Mechanism

Caption: Reaction mechanism for D-Ala-NCA synthesis.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of D-Ala-NCA.

CRITICAL SAFETY PRECAUTIONS

Trustworthiness through Safety: The use of triphosgene requires strict adherence to safety protocols. Triphosgene is a stable solid, but it can release highly toxic phosgene gas upon contact with moisture, nucleophiles, or heat.[10]

-

Engineering Controls: All manipulations involving triphosgene and the reaction mixture must be performed in a certified, properly functioning chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (Viton or butyl rubber are recommended) at all times.[11][12]

-

Quenching and Disposal: Have a quenching solution (e.g., concentrated aqueous ammonia or sodium hydroxide) readily available to neutralize any spills or residual reagent. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.[10]

-

Exposure: Phosgene inhalation can be fatal, and symptoms may be delayed.[10] In case of any suspected exposure, evacuate the area immediately and seek urgent medical attention.[10][13]

Materials and Reagents

| Reagent / Material | Grade | Supplier | Notes |

| D-Alanine | ≥99% | Standard Supplier | Must be thoroughly dried before use. |

| Triphosgene (BTC) | ≥98% | Standard Supplier | Handle with extreme caution. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier | Anhydrous solvent is critical to prevent hydrolysis. |

| Ethyl Acetate | Anhydrous | Standard Supplier | For recrystallization. |

| Hexanes | Anhydrous | Standard Supplier | For recrystallization. |

| Nitrogen Gas (N₂) | High Purity | - | For maintaining an inert atmosphere. |

Step-by-Step Synthesis Workflow

The following protocol is adapted from established methods for NCA synthesis using triphosgene.[8]

-

Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser. The outlet of the condenser should be connected to a gas scrubber containing an alkaline solution to neutralize HCl and any potential phosgene gas.

-

Drying: Add D-alanine (1.0 eq) to the flask and dry it under high vacuum for several hours to remove any residual moisture.

-

Reaction Setup: Release the vacuum with nitrogen gas. Add anhydrous THF via a cannula to create a suspension (approx. 0.5 M concentration of D-alanine).

-

Reagent Addition: In a separate, dry flask under a nitrogen atmosphere, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution dropwise to the stirring D-alanine suspension at room temperature over 30-45 minutes.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 45-50 °C. The suspension should gradually clarify as the D-alanine reacts and dissolves. Maintain this temperature and stir for 3-5 hours, monitoring the reaction by observing the cessation of HCl gas evolution in the scrubber.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of Celite under a nitrogen atmosphere to remove any insoluble impurities.[4]

-

Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain the crude D-Ala-NCA as a solid or semi-solid. Caution: Do not heat excessively, as NCAs can be thermally sensitive.

Purification: Achieving High Purity

Purification is paramount for successful downstream applications like polymerization.[4] The most common and effective method is recrystallization. For NCAs that are difficult to crystallize, flash chromatography under anhydrous conditions is a viable alternative.[14][15][16]

Protocol for Recrystallization:

-

Dissolve the crude D-Ala-NCA in a minimal amount of warm, anhydrous ethyl acetate.

-

Slowly add anhydrous hexanes until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) for several hours or overnight to promote crystal formation.

-

Collect the crystals by vacuum filtration in a glovebox or under a stream of dry nitrogen.

-

Wash the crystals with cold, anhydrous hexanes and dry them under a high vacuum.

Visualizing the Experimental Workflow

Caption: Overall workflow for D-Ala-NCA synthesis.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a non-negotiable step.

| Technique | Expected Result | Purpose |

| ¹H NMR | Signals corresponding to the methine proton (CH) and the methyl protons (CH₃) of the alanine backbone, and the N-H proton. | Confirms the chemical structure. |

| FTIR | Strong characteristic carbonyl (C=O) stretching bands for the cyclic anhydride at approx. 1850 cm⁻¹ and 1760 cm⁻¹. | Confirms the presence of the NCA ring. |

| Melting Point | A sharp melting point consistent with literature values. | Indicates purity. |

| Chiral HPLC | A single peak confirming high enantiomeric purity. | Verifies retention of stereochemistry. |

The molecular formula for the product is C₄H₅NO₃, with a molecular weight of 115.09 g/mol .[17][18]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction; moisture contamination. | Ensure all reagents and glassware are scrupulously dry. Extend reaction time if necessary. |

| Product is an oil or fails to crystallize | Presence of impurities (e.g., residual solvent, side products).[19] | Attempt purification by flash chromatography on silica gel using anhydrous solvents.[14][16] |

| Evidence of polymerization in product | Contamination with water or other nucleophiles; excessive heat during workup. | Perform all steps under a strict inert atmosphere. Avoid high temperatures during solvent removal. |

References

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. pmcisochem.fr [pmcisochem.fr]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP1809616B1 - Synthesis of amino acid, n-carboxyanhydrides - Google Patents [patents.google.com]

- 8. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 9. EP1262480B1 - Process for the preparation of N-carboxyanhydrides of amino acids - Google Patents [patents.google.com]

- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 11. ehs.unm.edu [ehs.unm.edu]

- 12. nj.gov [nj.gov]

- 13. safety.duke.edu [safety.duke.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Methyl-2,5-oxazolidinedione | C4H5NO3 | CID 70938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (R)-4-Methyloxazolidine-2,5-dione: A Key Building Block in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Methyloxazolidine-2,5-dione, also widely known as D-Alanine N-carboxyanhydride (D-Ala-NCA), is a chiral heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid, strained ring system makes it an ideal monomer for ring-opening polymerization (ROP), enabling the synthesis of polypeptides with controlled stereochemistry. The incorporation of the D-enantiomer of alanine is a strategic approach in drug design to enhance the proteolytic stability of peptide-based therapeutics, thereby improving their pharmacokinetic profiles and therapeutic efficacy. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of novel pharmaceuticals.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and polymerization.

| Property | Value | Source(s) |

| CAS Number | 4829-14-5 | [1] |

| Molecular Formula | C₄H₅NO₃ | [1] |

| Molecular Weight | 115.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 94-95 °C | [2] |

| Purity | ≥97.0% | [1] |

Note: Physicochemical properties can vary slightly depending on the specific batch and analytical method.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the phosgenation of D-alanine. This reaction involves the use of phosgene or a phosgene equivalent, such as triphosgene, to cyclize the amino acid. The use of triphosgene is often preferred due to its solid state, which makes it easier and safer to handle compared to gaseous phosgene.[3]

Synthesis Workflow

Caption: Synthesis of this compound from D-Alanine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound using triphosgene.[4]

Materials:

-

D-Alanine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous n-hexane

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, etc.)

Procedure:

-

A flame-dried three-neck flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel is charged with D-alanine (1.0 eq).

-

Anhydrous THF is added to suspend the D-alanine under a gentle flow of nitrogen.

-

A solution of triphosgene (0.4 eq) in anhydrous THF is prepared and transferred to the dropping funnel.

-

The triphosgene solution is added dropwise to the D-alanine suspension at room temperature with vigorous stirring.

-

After the addition is complete, the reaction mixture is heated to 60 °C and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

-

The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is redissolved in a minimal amount of anhydrous THF and precipitated by the slow addition of anhydrous n-hexane.

-

The precipitate is collected by filtration under a nitrogen atmosphere, washed with n-hexane, and dried under vacuum to yield this compound as a white crystalline solid.

Self-Validation: The purity of the synthesized NCA is crucial for controlled polymerization. The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and by melting point analysis to assess its purity. The absence of the starting amino acid should be confirmed.

Ring-Opening Polymerization (ROP) and its Significance in Drug Development

This compound is a valuable monomer for the synthesis of poly(D-alanine) and other polypeptides through ring-opening polymerization (ROP). The polymerization can be initiated by various nucleophiles, such as primary amines, and proceeds with the loss of carbon dioxide.[5]

ROP Mechanism

The amine-initiated ROP of NCAs generally follows the "normal amine mechanism" (NAM).[6] This involves the nucleophilic attack of the initiator on the C5 carbonyl carbon of the NCA, leading to the opening of the ring and the formation of a carbamate intermediate. This intermediate then decarboxylates to regenerate a primary amine at the chain end, which can then attack another NCA monomer, propagating the polymer chain.[7]

Caption: Amine-initiated ring-opening polymerization of this compound.

Applications in Drug Development

The primary advantage of using this compound in drug development is the creation of peptides and proteins with enhanced resistance to enzymatic degradation. Natural proteases are stereospecific and primarily cleave peptide bonds between L-amino acids. By incorporating D-amino acids, the resulting peptide backbone is no longer a substrate for these enzymes, leading to a significantly longer in vivo half-life.

Key Applications Include:

-

Peptide and Protein Stabilization: Introducing D-alanine residues into therapeutic peptides can prevent their rapid degradation in the body, leading to improved bioavailability and reduced dosing frequency.

-

Development of Novel Antimicrobials: Some antimicrobial peptides incorporate D-amino acids to enhance their stability and efficacy against bacterial proteases.

-

Drug Delivery Systems: Polypeptides synthesized from this compound can be used to create biocompatible and biodegradable nanoparticles, hydrogels, and other matrices for controlled drug release.

-

Chiral Synthesis: Beyond polymerization, the oxazolidinedione ring can be opened by various nucleophiles to generate enantiomerically pure D-alanine derivatives for use as chiral building blocks in the synthesis of complex small molecule drugs.

While specific drug examples directly citing the use of this compound can be proprietary, the general strategy of incorporating D-amino acids to improve drug properties is well-established in pharmaceutical research and development. For instance, the synthesis of Glatiramer Acetate, a drug for multiple sclerosis, involves the polymerization of N-carboxyanhydrides of L-amino acids, highlighting the industrial relevance of this class of compounds.[3][8] The use of the D-enantiomer follows the same synthetic principles for applications requiring enhanced stability.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of advanced biomaterials and therapeutics. Its ability to undergo controlled ring-opening polymerization to form proteolytically stable polypeptides offers a powerful tool for drug developers seeking to overcome the limitations of traditional peptide-based drugs. As the demand for more robust and effective biopharmaceuticals continues to grow, the importance of enantiomerically pure monomers like this compound is set to increase, paving the way for the next generation of innovative medicines.

References

- 1. D-Alanine N-carboxyanhydride | CAS#:4829-14-5 | Chemsrc [chemsrc.com]

- 2. rsc.org [rsc.org]

- 3. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 4. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]

- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 8. nbinno.com [nbinno.com]

Spectroscopic Data of (R)-4-Methyloxazolidine-2,5-dione: A Technical Guide

Introduction

(R)-4-Methyloxazolidine-2,5-dione, also known as D-Alanine N-carboxyanhydride (NCA), is a pivotal chiral building block in the synthesis of stereospecific polypeptides and various pharmaceutical agents. Its high reactivity and defined stereochemistry make it an invaluable reagent for creating complex biomolecules and therapeutic compounds. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure

The structural integrity and purity of this compound are the foundation of its utility. The molecule consists of a five-membered oxazolidine-2,5-dione ring with a methyl group at the fourth position, conferring its chirality.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the compound's identity and purity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, reflecting the small number of distinct protons in the molecule. The chemical shifts can vary slightly depending on the solvent used.

Data Summary Table:

| Proton | Multiplicity | Chemical Shift (δ) in DMSO-d6[1] | Chemical Shift (δ) in CDCl3 ((S)-enantiomer)[2] | Coupling Constant (J) in DMSO-d6[1] |

| NH | Singlet | 9.01 ppm | ~6.5-7.5 ppm (broad) | - |

| CH | Quartet | 4.47 ppm | 4.43 ppm | 7.2 Hz |

| CH₃ | Doublet | 1.33 ppm | 1.53 ppm | 7.2 Hz |

Interpretation:

-

NH Proton: The downfield singlet at 9.01 ppm in DMSO-d6 is characteristic of the amine proton within the anhydride ring. In less polar solvents like CDCl3, this peak is often broader and may appear further upfield. The lability of this proton means it can exchange with residual water in the solvent, sometimes leading to peak broadening or disappearance upon D₂O exchange.

-

CH Proton: The quartet observed at 4.47 ppm (DMSO-d6) is due to the methine proton at the chiral center. Its coupling to the three protons of the adjacent methyl group results in the quartet multiplicity, as predicted by the n+1 rule.

-

CH₃ Protons: The doublet at 1.33 ppm (DMSO-d6) corresponds to the three equivalent protons of the methyl group. The splitting into a doublet is a result of coupling with the single methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key information about the carbon framework of the molecule, particularly the carbonyl carbons.

Data Summary Table:

| Carbon | Chemical Shift (δ) in DMSO-d6[1] |

| C=O (ester) | 172.5 ppm |

| C=O (amide) | 151.8 ppm |

| CH | 52.9 ppm |

| CH₃ | 16.8 ppm |

Interpretation:

-

Carbonyl Carbons: The two distinct downfield signals at 172.5 ppm and 151.8 ppm are assigned to the two carbonyl carbons of the anhydride ring. The ester carbonyl (C=O) typically resonates at a lower field (higher ppm) than the amide carbonyl (N-C=O).

-

Methine Carbon: The signal at 52.9 ppm corresponds to the chiral methine carbon attached to the nitrogen and the methyl group.

-

Methyl Carbon: The upfield signal at 16.8 ppm is characteristic of the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound, particularly the characteristic anhydride carbonyl groups.

Expected IR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C-H | Stretch (sp³) | 2850 - 3000 |

| C=O | Asymmetric Stretch (Anhydride) | 1840 - 1870 |

| C=O | Symmetric Stretch (Anhydride) | 1770 - 1800 |

| C-O | Stretch | 1000 - 1300 |

Interpretation:

The most prominent features in the IR spectrum of an N-carboxyanhydride are the two strong carbonyl stretching bands.[3] The asymmetric and symmetric stretching modes of the anhydride group give rise to two distinct absorptions, which is a hallmark of this functional group. The N-H stretching vibration is also expected to be present, although its intensity and position can be influenced by hydrogen bonding in the solid state. The C-H stretching and bending vibrations of the methyl and methine groups will also be present in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Molecular Weight:

-

Molecular Formula: C₄H₅NO₃

-

Monoisotopic Mass: 115.027 Da

Predicted Fragmentation Pathway:

Electron ionization (EI) of this compound is expected to produce a molecular ion peak (M⁺˙) at m/z = 115. Subsequent fragmentation is likely to proceed through the loss of stable neutral molecules. A primary fragmentation pathway involves the loss of carbon dioxide (CO₂), a common fragmentation for cyclic anhydrides.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Interpretation:

-

Molecular Ion (m/z = 115): The peak corresponding to the intact molecule.

-

Loss of CO₂ (m/z = 71): A significant fragment resulting from the expulsion of a molecule of carbon dioxide.

-

Loss of CO₂ and CO (m/z = 43): Further fragmentation of the m/z = 71 ion through the loss of carbon monoxide would lead to a fragment at m/z = 43.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to enhance signal-to-noise and simplify the spectrum.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Perform phase and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.

Mass Spectrometry

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its structure, purity, and key functional groups. This information is essential for ensuring the quality and reliability of this important chiral building block in its diverse applications in chemical synthesis and drug development.

References

(R)-4-Methyloxazolidine-2,5-dione and its relation to D-alanine N-carboxyanhydride (NCA)

An In-Depth Technical Guide to (R)-4-Methyloxazolidine-2,5-dione (D-alanine N-Carboxyanhydride): Synthesis, Polymerization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, more commonly known as D-alanine N-carboxyanhydride (NCA). This compound is a critical monomer for the synthesis of poly-D-alanine and other advanced polypeptides through ring-opening polymerization (ROP). This document serves as a resource for researchers, chemists, and drug development professionals, detailing the compound's properties, modern synthesis protocols, polymerization mechanisms, and applications. By focusing on both foundational principles and practical, field-proven methodologies, this guide aims to bridge the gap between theoretical understanding and laboratory application, with a strong emphasis on safer, phosgene-free synthetic routes and controlled polymerization techniques.

Introduction and Nomenclature

This compound is the systematic IUPAC name for the N-carboxyanhydride (NCA) derivative of the amino acid D-alanine.[1] In scientific literature and commercial use, it is overwhelmingly referred to as D-alanine NCA.[1][2] NCAs belong to a class of heterocyclic compounds also known as Leuchs' anhydrides, first synthesized by Hermann Leuchs in 1906.[3][4][5]

These molecules are highly valuable as activated amino acid monomers. Their strained five-membered ring readily undergoes ring-opening polymerization (ROP), providing the most efficient and scalable method for producing high molecular weight polypeptides.[3][6][7][8] The polymerization of D-alanine NCA yields poly-D-alanine (PDAla), a synthetic polypeptide with applications in biomaterials and drug delivery systems.[9][10] The purity of the NCA monomer is paramount, as trace impurities can terminate the polymerization process, making robust synthesis and purification protocols essential for successful application.[7][11]

Caption: Chemical structure of D-alanine NCA.

Physicochemical Properties

Understanding the fundamental properties of D-alanine NCA is crucial for its proper handling, storage, and use in polymerization reactions. The compound is a white, crystalline solid that is highly sensitive to moisture, which can initiate premature polymerization or hydrolysis back to the parent amino acid.[3][4] Therefore, it must be handled under anhydrous conditions and stored at low temperatures (-20°C) under an inert atmosphere.[4][12]

| Property | Value | Source |

| IUPAC Name | (4R)-4-methyl-1,3-oxazolidine-2,5-dione | [1] |

| Synonyms | D-alanine N-carboxyanhydride, D-Ala-NCA | [1][2] |

| Molecular Formula | C₄H₅NO₃ | [1] |

| Molecular Weight | 115.09 g/mol | [1][13] |

| Appearance | White to off-white solid | [3][14] |

| Melting Point | ~92°C | [14][15] |

| Solubility | Soluble in THF, DMF, Dioxane. Reacts with water. | [14][16][17] |

Synthesis of D-Alanine NCA

The synthesis of high-purity NCA is the most critical step for producing well-defined polypeptides. Historically, this was achieved using the highly toxic gas phosgene or its derivatives (e.g., triphosgene) in what is known as the Fuchs-Farthing method.[3][18][19] While effective, the extreme hazards associated with phosgene have driven the development of safer, "phosgene-free" alternatives.[20][21]

Modern Phosgene-Free Synthesis

A contemporary and safer approach utilizes cyclizing agents that are less hazardous and produce byproducts that are easier to remove. One such prominent method involves the use of n-propylphosphonic anhydride (T3P®) on a Boc-protected amino acid precursor.[18][20] This method offers high yields, excellent purity, and avoids the use of halogenated reagents.[18][21]

The causality behind this choice is rooted in safety and efficiency. T3P is a mild dehydrating agent that effectively promotes the intramolecular cyclization of the Boc-protected amino acid to form the NCA ring. The Boc-protecting group is cleaved in situ under the reaction conditions. Pyridine is added as a base to facilitate the reaction, and the byproducts are non-toxic and easily removed by simple workup procedures.[18]

References

- 1. This compound | C4H5NO3 | CID 2759968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Alanine N-carboxyanhydride | CAS#:4829-14-5 | Chemsrc [chemsrc.com]

- 3. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 4. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. moleculardepot.com [moleculardepot.com]

- 11. tandfonline.com [tandfonline.com]

- 12. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]

- 15. (S)-4-Methyloxazolidine-2,5-dione | CAS#:2224-52-4 | Chemsrc [chemsrc.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Oxazolidine-2,5-diones: A Centennial Journey from Discovery to Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazolidine-2,5-diones, more commonly known in contemporary literature as α-amino acid N-carboxyanhydrides (NCAs), represent a cornerstone in the synthesis of polypeptides. Since their discovery over a century ago, these reactive cyclic monomers have evolved from a chemical curiosity to indispensable tools in materials science and medicine. Their ring-opening polymerization (ROP) offers a powerful and versatile method for producing well-defined polypeptides with controlled molecular weights and complex architectures. This guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies of oxazolidine-2,5-diones. It further delves into the mechanistic intricacies of their polymerization and showcases their modern applications, particularly in the realm of advanced drug delivery systems.

A Historical Perspective: The Genesis of a Powerful Monomer

The journey of oxazolidine-2,5-diones began in the early 20th century with the pioneering work of German chemist Hermann Leuchs . In 1906, while investigating amino acid derivatives, Leuchs reported the synthesis of what he termed "Glycin-carbonsäure" (glycine carbonic acid), the first documented N-carboxyanhydride.[1][2] His initial method involved the intramolecular cyclization of N-alkoxycarbonyl amino acid chlorides upon heating in a vacuum.[3] This groundbreaking discovery laid the foundation for a new field of polymer chemistry, although its full potential would not be realized for several decades.

The significance of Leuchs' anhydrides became more apparent as the demand for synthetic polypeptides grew. These polymers, as simplified mimics of proteins, offered a unique combination of the beneficial properties of both natural proteins (like biocompatibility and secondary structure formation) and synthetic polymers (such as processability and solubility).[4] The ring-opening polymerization of NCAs emerged as the most economical and efficient route for producing high molecular weight polypeptides.[4]

The Synthetic Repertoire: From Hazardous Reagents to Greener Alternatives

The synthesis of oxazolidine-2,5-diones has undergone significant evolution, driven by the need for higher purity, better yields, and improved safety profiles. The historical methods, while foundational, are often hampered by the use of hazardous reagents and harsh reaction conditions.

The Classical Routes: Leuchs and Fuchs-Farthing Methods

The two classical methods for NCA synthesis are the Leuchs method and the Fuchs-Farthing method.

-

The Leuchs Method: This original method involves the cyclization of N-alkoxycarbonyl amino acid chlorides under vacuum and heat.[3] While historically significant, this method can lead to the decomposition of some NCAs due to the high temperatures required.[3]

-

The Fuchs-Farthing Method: Developed in the 1950s, this method became the most widely used approach for NCA synthesis. It involves the direct phosgenation of unprotected amino acids.[5][6] While generally providing good yields of pure NCAs, the high toxicity of phosgene gas is a major drawback, necessitating stringent safety precautions and limiting its use in many laboratories.[7]

Modern Phosgene-Free Syntheses: A Paradigm Shift in Safety and Accessibility

In recent years, significant efforts have been directed towards developing safer, phosgene-free methods for NCA synthesis. These modern techniques often utilize milder reagents and reaction conditions, making NCA synthesis more accessible and environmentally friendly.

One of the most promising modern reagents is n-propylphosphonic anhydride (T3P®) . This commercially available cyclic anhydride has emerged as a powerful and versatile reagent for a variety of chemical transformations, including the synthesis of oxazolidine-2,5-diones.[8][9] The reaction between a Boc-protected α-amino acid and T3P® affords the corresponding NCA in good yield and purity, with no detectable epimerization.[7][10] The byproducts of the T3P® reaction are water-soluble, simplifying the purification process.[8][9]

Another innovative phosgene-free approach involves the use of diphenyl carbonate in conjunction with the activation of α-amino acids as imidazolium salts. This method provides a greener alternative to traditional phosgenation.

The following table provides a comparative overview of the key synthetic methods for oxazolidine-2,5-diones:

| Method | Reagents | Advantages | Disadvantages |

| Leuchs Method | N-alkoxycarbonyl amino acid chlorides, heat, vacuum | Historically significant | High temperatures can lead to decomposition of NCAs[3] |

| Fuchs-Farthing Method | Amino acids, phosgene (or its derivatives) | Good yields, high purity | Use of highly toxic phosgene gas[7] |

| T3P® Method | Boc-protected amino acids, T3P®, base | Phosgene-free, mild conditions, high yields, easy purification[7][9][10] | Requires Boc-protected amino acids |

| Diphenyl Carbonate Method | Amino acid imidazolium salts, diphenyl carbonate | Phosgene-free, greener alternative | May require specific activation of amino acids |

Experimental Protocol: A Modern, Phosgene-Free Synthesis of (L)-Leucine-NCA using T3P®

This protocol describes a safe and efficient method for the synthesis of (L)-Leucine-NCA from Boc-(L)-Leucine-OH using T3P®.

Materials:

-

Boc-(L)-Leucine-OH

-

n-Propylphosphonic anhydride (T3P®) solution (50% in ethyl acetate)

-

Pyridine

-

Ethyl acetate (AcOEt)

-

Saturated sodium chloride solution (brine)

-

Cold water

Procedure:

-

Dissolve Boc-(L)-Leucine-OH (1 equivalent) in ethyl acetate.

-

Add pyridine (1 equivalent) to the solution.

-

Slowly add the T3P® solution (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by LC/MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer twice with cold water and then once with a saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure (L)-Leucine-NCA.[10]

The Art of Polymerization: Crafting Polypeptides with Precision

The utility of oxazolidine-2,5-diones lies in their ability to undergo ring-opening polymerization (ROP) to form polypeptides. The mechanism of this polymerization can be controlled to produce polymers with desired molecular weights and low polydispersity, which is crucial for their application in drug delivery and other biomedical fields.

Mechanistic Pathways of Ring-Opening Polymerization

The ROP of NCAs can proceed through two primary mechanisms, depending on the initiator used:

-

Normal Amine Mechanism (NAM): Initiated by nucleophiles such as primary amines, the NAM involves the nucleophilic attack of the initiator on the C5 carbonyl carbon of the NCA ring. This is followed by ring opening and decarboxylation to generate a new amine terminus, which then propagates the polymerization by attacking another NCA monomer. This mechanism allows for good control over the polymerization and is often used to synthesize well-defined block copolymers.

-

Activated Monomer Mechanism (AMM): In the presence of strong bases or tertiary amines, the NCA monomer can be deprotonated at the N3 position to form a highly nucleophilic carbamate anion. This "activated monomer" then initiates the polymerization by attacking another NCA molecule. The AMM can be more complex to control and may lead to side reactions.

The choice of initiator and reaction conditions is therefore critical in determining the polymerization pathway and the characteristics of the resulting polypeptide.

Figure 1: Simplified schematic of the Normal Amine and Activated Monomer mechanisms for NCA polymerization.

Applications in Drug Development: Engineering the Future of Therapeutics

The ability to create well-defined synthetic polypeptides through NCA polymerization has opened up a plethora of opportunities in drug development. These biocompatible and biodegradable polymers can be engineered to form a variety of nanostructures for targeted drug delivery, improving the efficacy and safety of therapeutic agents.[4][11]

Polypeptide-Based Nanocarriers for Drug Delivery

Polypeptides synthesized from oxazolidine-2,5-diones can be designed as amphiphilic block copolymers, which self-assemble in aqueous environments to form micelles or vesicles. These nanocarriers can encapsulate hydrophobic drugs, protecting them from degradation in the bloodstream and enhancing their solubility and bioavailability.[11] Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands to achieve site-specific drug delivery, minimizing off-target effects.[11]

Stimuli-responsive polypeptides are a particularly exciting area of research. These "smart" polymers can be designed to release their drug payload in response to specific triggers in the tumor microenvironment, such as changes in pH or redox potential.[12]

Clinical Relevance and Future Perspectives

The clinical potential of polypeptides derived from NCAs is exemplified by Glatiramer Acetate , an FDA-approved drug for the treatment of multiple sclerosis.[13] While not a drug delivery system in the traditional sense, its development demonstrated the therapeutic viability of synthetic polypeptides.

Current research is focused on developing more sophisticated polypeptide-based drug delivery systems for a range of therapeutic areas, including oncology and gene therapy. The versatility of NCA chemistry allows for the incorporation of a wide variety of functional groups and non-canonical amino acids, enabling the fine-tuning of the properties of the resulting polymers for specific applications.[14]

The continued development of novel, safer synthetic methods for oxazolidine-2,5-diones, coupled with a deeper understanding of their polymerization, will undoubtedly fuel further innovation in the design of next-generation polypeptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of α-Amino Acid N-Carboxyanhydrides: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. Stimuli responsive synthetic polypeptides derived from N-carboxyanhydride (NCA) polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-carboxyanhydride polymerization of glycopolypeptides that activate antigen presenting cells through Dectin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Chirality and stereochemistry of 4-methyloxazolidine-2,5-dione

An In-Depth Technical Guide to the Chirality and Stereochemistry of 4-Methyloxazolidine-2,5-dione

Abstract

4-Methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from the amino acid alanine, is a cornerstone monomer for the synthesis of advanced polypeptide-based biomaterials and therapeutics. Its utility is intrinsically linked to its stereochemical identity. This guide provides a detailed exploration of the chirality of 4-methyloxazolidine-2,5-dione, covering its synthesis with stereochemical control, rigorous analytical methods for stereopurity assessment, and the critical implications of its stereochemistry in ring-opening polymerization (ROP). We will delve into the mechanistic underpinnings of stereoretention and the potential pathways for stereochemical scrambling, offering field-proven insights to ensure the synthesis of well-defined, enantiomerically pure polypeptides.

The Foundation: Molecular Structure and Inherent Chirality

4-Methyloxazolidine-2,5-dione, commonly known as alanine N-carboxyanhydride (Ala-NCA), is a heterocyclic compound derived from alanine.[1][2] The molecule's structure consists of a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 5.

The critical stereochemical feature of this molecule is the chiral center at the carbon atom in the 4th position (C4). This carbon is the original α-carbon of the parent amino acid, alanine. When synthesized from the naturally occurring L-alanine, the resulting stereoisomer is (S)-4-methyloxazolidine-2,5-dione.[3] Conversely, D-alanine yields the (R)-enantiomer. The stereochemical integrity of the final polypeptide is directly dependent on the enantiomeric purity of this starting monomer.[4]

Diagram: Enantiomers of 4-Methyloxazolidine-2,5-dione

Caption: The (S) and (R) enantiomers of 4-methyloxazolidine-2,5-dione.

Synthesis with Stereochemical Preservation

The synthesis of amino acid NCAs is a mature field, yet one that demands precision to prevent loss of stereochemical purity. The most common industrial method involves the reaction of the parent amino acid with phosgene or a phosgene equivalent like triphosgene.[1][2]

Causality Behind Experimental Choices:

-

Starting Material: The process must begin with an enantiomerically pure amino acid (e.g., L-alanine >99.5% e.e.) as the stereocenter is set at this stage.

-

Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or ethyl acetate are crucial. Protic solvents or residual water can lead to hydrolysis of the NCA back to the amino acid or cause unwanted side reactions.[1]

-

Temperature Control: The reaction is often performed at elevated temperatures (e.g., 70-80°C) to drive the cyclization, but this must be carefully controlled.[2] Excessive heat can promote epimerization.

-

Phosgene-Free Alternatives: For safety and to generate cleaner reaction profiles, methods using reagents like propylphosphonic anhydride (T3P) on Boc-protected amino acids have been developed. These methods often proceed under milder conditions with no detectable epimerization.[5]

Diagram: General Synthesis Pathway

Caption: Workflow for the synthesis of enantiopure Ala-NCA.

Experimental Protocol: Synthesis via Triphosgene

This protocol is a representative example and must be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene generated in situ.

-

Preparation: Suspend 1.0 equivalent of dry, enantiopure L-alanine in anhydrous THF.

-

Reaction: Heat the suspension to 70-80°C. Add a solution of 0.4 equivalents of triphosgene in anhydrous THF dropwise over 4-6 hours. The reaction mixture should become a clear solution.[2]

-

Monitoring: Monitor the reaction for the disappearance of solid L-alanine. Maintain the temperature for an additional hour after the addition is complete.

-

Work-up: Cool the reaction mixture and filter it under an inert atmosphere (e.g., nitrogen) to remove any insoluble byproducts.

-

Crystallization: Reduce the solvent volume under vacuum. Add an anti-solvent like hexane to precipitate the Ala-NCA.

-

Isolation & Storage: Filter the crystalline product, wash with hexane, and dry under vacuum. The final product is a white, moisture-reactive solid that must be stored at low temperatures (e.g., -20°C) under an inert atmosphere to prevent degradation and hydrolysis.[2]

The Challenge of Epimerization

Epimerization is the conversion of one stereoisomer into its chiral partner, leading to racemization. In the context of Ala-NCA, this is the most significant side reaction that compromises stereochemical integrity.[6]

Mechanism: The hydrogen atom on the C4 chiral center is acidic. In the presence of a base (even weak bases like tertiary amines or impurities), this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of (S) and (R) enantiomers.[6]

Trustworthiness through Prevention:

-

Avoid Basic Conditions: Rigorously exclude strong bases during synthesis, purification, and storage.

-

Temperature Management: Perform all manipulations at low temperatures whenever possible. Epimerization is kinetically driven and suppressed at lower temperatures.[7]

-

Solvent Choice: Use non-polar, aprotic solvents. Polar solvents can facilitate proton transfer and stabilize the enolate intermediate.

Diagram: Epimerization Mechanism

Caption: The base-catalyzed epimerization of Ala-NCA via a planar intermediate.

Rigorous Stereochemical Characterization

Confirming the enantiomeric purity of 4-methyloxazolidine-2,5-dione is a non-negotiable step in quality control. A multi-pronged analytical approach provides a self-validating system.

Analytical Techniques

| Technique | Purpose & Causality | Typical Results for (S)-Ala-NCA |

| Chiral HPLC | The gold standard for separating and quantifying enantiomers. A chiral stationary phase interacts differently with each enantiomer, leading to different retention times. This allows for precise determination of enantiomeric excess (e.e.).[8] | A single major peak corresponding to the (S)-enantiomer. Enantiomeric excess typically >99%. |

| ¹H and ¹³C NMR | Confirms the chemical structure and purity. While standard NMR does not distinguish between enantiomers, chiral shift reagents can be used to induce chemical shift differences between them. It is also used to detect impurities.[9][10] | Spectra consistent with the 4-methyloxazolidine-2,5-dione structure. Absence of signals from starting material or hydrolysis products. |

| Polarimetry | Measures the rotation of plane-polarized light. Enantiomers rotate light in equal but opposite directions. This provides a bulk measurement of optical activity, confirming the presence of a single enantiomer in excess.[11] | A specific optical rotation value (e.g., [α]D) characteristic of the pure (S)-enantiomer in a given solvent. |

Diagram: Analytical Workflow for Stereopurity

Caption: A self-validating workflow for the quality control of Ala-NCA.

Stereochemistry in Action: Ring-Opening Polymerization (ROP)

The primary utility of Ala-NCA is as a monomer for ROP to synthesize polypeptides.[12][13] The stereochemistry of the monomer is directly translated to the stereochemistry of the polymer backbone, a property known as tacticity.

-

Stereoretention: The ROP of enantiopure (S)-Ala-NCA yields isotactic poly(L-alanine), where all methyl side groups are on the same side of the polymer chain. This stereoregularity is essential for the polymer to adopt stable secondary structures like the α-helix, which in turn dictates its biological and material properties.

-

Polymerization Mechanisms: ROP can be initiated by various species, including primary amines, and proceeds through mechanisms like the "normal amine mechanism" (NAM) or the "activated monomer mechanism" (AMM).[14][15][16] In a well-controlled polymerization, these mechanisms proceed with retention of configuration at the chiral center.

-

Consequences of Impurity: The presence of even small amounts of the (R)-enantiomer will introduce defects in the polymer chain, disrupting the regular stereochemistry. This can inhibit the formation of secondary structures, alter solubility, and negatively impact the desired biological activity of the final product.

Diagram: Stereoretentive Ring-Opening Polymerization

Caption: ROP of (S)-Ala-NCA leads to stereoregular poly(L-alanine).

Conclusion

The stereochemical integrity of 4-methyloxazolidine-2,5-dione is not merely a structural detail; it is the critical parameter that governs its utility in modern materials science and drug development. From the selection of an enantiopure starting material to rigorous, anhydrous synthesis conditions and careful handling to prevent epimerization, every step must be executed with precision. A robust analytical workflow combining chiral chromatography and spectroscopy is essential for quality assurance. Ultimately, the successful synthesis of stereoregular, functional polypeptides is wholly dependent on the stereochemical purity of the Ala-NCA monomer, making a thorough understanding of its chirality and stereochemistry indispensable for any researcher in the field.

References

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Stereochemistry [cryst.bbk.ac.uk]

- 12. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 15. pure.mpg.de [pure.mpg.de]

- 16. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]

(R)-4-Methyloxazolidine-2,5-dione: A Guide to Commercial Sourcing and Purity Assessment for Advanced Research Applications

An In-Depth Technical Guide for Researchers

(R)-4-Methyloxazolidine-2,5-dione , also known as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a critical building block in the synthesis of advanced polypeptides and specialized polymers. Its high reactivity and defined stereochemistry make it an invaluable monomer for creating materials with precise, predetermined structures, essential in fields ranging from drug delivery to biomaterials engineering. However, the very reactivity that makes this compound so useful also presents significant challenges in its synthesis, purification, storage, and handling. The presence of minute impurities can drastically alter polymerization kinetics, final polymer properties, and the biological activity of resulting products.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing high-quality this compound. It delves into the landscape of commercial suppliers, typical purity specifications, robust analytical methods for quality verification, and the critical impact of impurities on downstream applications.

Commercial Availability and Supplier Overview

This compound is available from a range of chemical suppliers who specialize in reagents for synthesis and materials science. The quality, purity, and available quantities can vary significantly between suppliers, making careful selection a crucial first step. Key suppliers generally fall into two categories: large, broad-spectrum chemical companies and smaller, specialized manufacturers focusing on amino acid derivatives and polymerization reagents.

While purity is often stated as >97% or >98%, this value typically refers to the chemical purity determined by techniques like NMR or elemental analysis. It often does not provide information on the enantiomeric purity or the presence of non-obvious impurities like residual solvents or oligomeric species, which are critical quality attributes.

Table 1: Comparison of Select Commercial Suppliers for this compound

| Supplier | Typical Stated Purity | Key Considerations |

|---|---|---|

| MilliporeSigma (Aldrich) | ≥97% | Offers various grades; extensive documentation often available. |

| Santa Cruz Biotechnology | ≥98% | Primarily for research use; batch-to-batch consistency should be verified. |

| TCI America | >98.0% (TCI-EP Grade) | Often provides detailed specifications and good batch data. |

| Carbosynth | >98% | Specializes in carbohydrates and nucleosides but offers related monomers. |

| Polysciences, Inc. | High Purity | Focuses on materials for life sciences and specialty polymers; quality is a key focus. |

Note: This table is illustrative and not exhaustive. Researchers should always consult the supplier's specific product documentation and Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Purity Assessment: A Multi-Faceted Approach

Verifying the purity of this compound extends beyond the single percentage value listed on a product label. A thorough assessment requires a combination of analytical techniques to probe for different types of impurities. The inherent instability of the N-carboxyanhydride (NCA) ring, which is susceptible to premature polymerization initiated by moisture or nucleophiles, is the primary source of impurities.

Chemical Purity and Structural Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the workhorse for confirming the chemical identity and assessing the primary chemical purity of the NCA. Key diagnostic signals include the quartet for the C4 proton (α-proton) and the doublet for the C4-methyl group. The absence of signals corresponding to free L-alanine or oligomeric byproducts is a strong indicator of high purity. Integration of the characteristic peaks against a known internal standard can provide a quantitative measure of purity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for confirming the presence of the characteristic anhydride carbonyl stretches. For NCAs, strong absorption bands are expected around 1850 cm⁻¹ and 1790 cm⁻¹. The disappearance or weakening of these bands, coupled with the appearance of amide bands (~1650 cm⁻¹), indicates degradation or polymerization.

Enantiomeric Purity

For applications in drug development and biomaterials, ensuring high enantiomeric excess (e.e.) is paramount. The presence of the (S)-enantiomer can lead to polymers with altered secondary structures (e.g., disruption of α-helices) and unpredictable biological properties.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of amino acid derivatives. The NCA is typically derivatized in a controlled manner before analysis to prevent on-column polymerization. A common method involves reacting the NCA with a chiral amine or alcohol to form a stable diastereomeric derivative that can be readily separated on a standard chiral column.

Common Impurities and Their Origin

Understanding the synthetic pathway is key to anticipating potential impurities. This compound is most commonly synthesized by reacting L-alanine with phosgene or a phosgene equivalent like triphosgene.

-

L-Alanine: Unreacted starting material. Can be detected by ¹H NMR.

-

Polypeptide Oligomers: Formed by moisture- or impurity-initiated ring-opening polymerization during synthesis, purification, or storage. Often difficult to detect at low levels by NMR but can be analyzed by techniques like GPC or MALDI-TOF mass spectrometry.

-

Chloride Ions: Residual chlorides from the phosgenation reaction (e.g., from HCl byproduct) can act as initiators for polymerization and are highly detrimental. Ion chromatography or titration can be used for quantification.

-

Solvent Residues: Solvents used during synthesis and recrystallization (e.g., ethyl acetate, hexane, THF) can remain. Gas Chromatography (GC) is the standard method for quantifying residual solvents.

Experimental Workflow: Verifying a Commercial Batch

The following diagram and protocol outline a robust workflow for the quality control and validation of a newly acquired batch of this compound.

Figure 1: A comprehensive workflow for the quality control and validation of commercial this compound.

Protocol: Quantitative ¹H NMR for Purity Assessment

-

Environment: Perform all sample preparations inside an inert atmosphere glovebox (N₂ or Ar) to prevent moisture-induced degradation. Use anhydrous deuterated solvents (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Prepare a stock solution of a suitable internal standard with a known concentration. The standard should have sharp, well-resolved peaks that do not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene or maleic anhydride).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and the internal standard into an NMR tube.

-

Dissolution: Add ~0.6 mL of the anhydrous deuterated solvent to the NMR tube and cap it securely before removing it from the glovebox. Ensure complete dissolution.

-

Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being quantified) to allow for full relaxation of all signals.

-

Analysis:

-

Integrate the characteristic peak of the NCA (e.g., the quartet of the α-proton).

-

Integrate the characteristic peak of the internal standard.

-

Calculate the molar ratio and, subsequently, the purity of the NCA using the known mass and molar mass of both the analyte and the standard.

-

Impact of Purity on Research and Development

The stringent requirement for high purity is directly linked to the primary application of NCAs: the ring-opening polymerization (ROP) to form polypeptides.

Figure 2: The divergent outcomes of ring-opening polymerization (ROP) based on the purity of the NCA monomer.

-

Polymerization Control: Impurities like water, alcohols, or residual acids/halides can act as unintended initiators in ROP. This leads to poor control over the polymerization process, resulting in polymers with a broad molecular weight distribution (high polydispersity index, PDI) and unpredictable chain lengths.

-

Stereochemical Integrity: The presence of the (S)-enantiomer will be incorporated into the growing polymer chain, disrupting the regular stereochemistry. This is particularly damaging for polypeptides intended to form specific secondary structures like α-helices or β-sheets, which are highly dependent on stereochemical purity.

-

Reproducibility: For drug development and GMP (Good Manufacturing Practice) applications, batch-to-batch consistency is non-negotiable. Using poorly characterized or impure monomers is a primary source of irreproducibility in polymer synthesis.

Recommendations and Best Practices

-

Request Batch-Specific CoA: Always request the Certificate of Analysis for the specific lot you are purchasing. Do not rely on generic product data sheets.

-

In-House Verification: For critical applications, establish an in-house quality control protocol, as described in Section 3, to verify the purity of every new batch received.

-

Strict Storage Conditions: Upon receipt, immediately store the NCA under an inert atmosphere (in a glovebox or a sealed vial backfilled with argon/nitrogen) at low temperatures (≤ -20°C) to minimize degradation.

-

Purification of Commercial Material: If the required purity cannot be sourced commercially, recrystallization from a suitable anhydrous solvent system (e.g., ethyl acetate/hexane) inside a glovebox is a common and effective method for purification. The purity of the recrystallized material must be thoroughly re-verified.

By implementing a rigorous approach to sourcing, verification, and handling, researchers can mitigate the risks associated with impurities and ensure the successful and reproducible synthesis of high-quality polypeptides and advanced materials.

An In-Depth Technical Guide to the Safe Handling of (R)-4-Methyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(R)-4-Methyloxazolidine-2,5-dione , also commonly known as L-Alanine N-Carboxyanhydride (Ala-NCA), is a highly reactive, cyclic derivative of the amino acid L-alanine. Its utility as a monomer for the ring-opening polymerization (ROP) to produce polypeptides, such as poly-L-alanine, makes it a valuable reagent in the fields of biomaterials, drug delivery, and tissue engineering. However, the very reactivity that makes this compound a powerful synthetic tool also presents significant handling and safety challenges. This guide provides a comprehensive overview of the essential safety and handling precautions required to work with this compound, grounded in an understanding of its chemical properties and potential hazards.

The Chemistry of Reactivity: Understanding the Hazards

The primary hazard associated with this compound stems from its high sensitivity to moisture and nucleophiles. The five-membered ring is strained and susceptible to nucleophilic attack, leading to two primary degradation pathways: hydrolysis and polymerization.

-

Hydrolysis: In the presence of water, the anhydride ring is opened, leading to the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the parent amino acid, L-alanine, and carbon dioxide gas.[1]

-

Polymerization: The ring-opening polymerization can be initiated by nucleophiles, including water, amines, and alcohols. Water-initiated polymerization begins with hydrolysis, and the resulting amino group of the L-alanine can then act as a nucleophile to attack another monomer, propagating the polymerization. This process also releases carbon dioxide.[1] Uncontrolled polymerization can be rapid and exothermic, and the evolution of CO2 gas can lead to a dangerous pressure buildup in a sealed container.

References

Methodological & Application

Mastering the Synthesis of Chiral Polydepsipeptides: A Detailed Protocol for the Ring-Opening Polymerization of (R)-4-Methyloxazolidine-2,5-dione

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the ring-opening polymerization (ROP) of (R)-4-methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from D-alanine. The resulting polymer is a chiral polydepsipeptide, specifically poly(D-alanyl-co-glycolic acid), a biodegradable and biocompatible material with significant potential in advanced drug delivery systems, tissue engineering, and other biomedical applications. This document offers in-depth technical insights, explaining the rationale behind experimental choices and providing self-validating protocols grounded in established scientific principles.

Introduction: The Significance of Polydepsipeptides

Polydepsipeptides, which are copolymers containing both ester and amide linkages in their backbone, are a promising class of biomaterials. They combine the beneficial properties of both polyesters, such as biodegradability, with those of polypeptides, including the potential for specific secondary structures and biological recognition. The polymerization of this compound offers a direct route to poly(D-alanyl-co-glycolic acid), a polymer whose chirality and composition can be precisely controlled to tune its physical, chemical, and biological properties. This level of control is paramount for the rational design of sophisticated drug carriers and tissue engineering scaffolds.

Reaction Mechanism: Understanding the Ring-Opening Polymerization of N-Carboxyanhydrides

The ring-opening polymerization of N-carboxyanhydrides (NCAs) is a versatile method for the synthesis of polypeptides and related polymers. The polymerization of this compound can proceed through several mechanisms, with the most common being the "Normal Amine Mechanism" (NAM) when initiated by a primary amine.

In the NAM, the primary amine initiator attacks the C5 carbonyl group of the NCA ring, leading to a ring-opened carbamate intermediate. This is followed by the rapid decarboxylation (loss of CO2) to regenerate a primary amine at the chain end, which can then propagate the polymerization by attacking another NCA monomer. This process allows for the formation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Diagram of the Normal Amine Mechanism (NAM) for ROP of this compound:

Caption: Normal Amine Mechanism for NCA Polymerization.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the monomer and its subsequent polymerization.

Monomer Synthesis: this compound from D-Alanine

The synthesis of the N-carboxyanhydride of D-alanine is achieved using triphosgene, a safer and more manageable alternative to the highly toxic phosgene gas.[1][2]

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| D-Alanine | C3H7NO2 | 89.09 | 10.0 g | 0.112 |

| Triphosgene | C3Cl6O3 | 296.75 | 11.1 g | 0.037 |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | - | 200 mL | - |

| Anhydrous Hexane | C6H14 | - | 300 mL | - |

Procedure:

-

Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend D-alanine (10.0 g, 0.112 mol) in anhydrous THF (200 mL).

-

Addition of Triphosgene: Heat the suspension to reflux (approximately 66 °C). In a separate flask, dissolve triphosgene (11.1 g, 0.037 mol) in anhydrous THF (50 mL). Add the triphosgene solution dropwise to the refluxing D-alanine suspension over 1-2 hours. Caution: Triphosgene is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: Continue refluxing the reaction mixture until the solution becomes clear, which typically takes 2-4 hours. The disappearance of the solid D-alanine indicates the completion of the reaction.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure to about one-third of its original volume.

-

Add anhydrous hexane (300 mL) to the concentrated solution to precipitate the this compound.

-

Cool the mixture to 0-5 °C and stir for 1 hour to maximize precipitation.

-

Collect the white crystalline product by filtration under a nitrogen atmosphere, wash with cold hexane, and dry under vacuum.

-

-

Storage: Store the purified monomer at -20 °C under a nitrogen atmosphere to prevent degradation.

Ring-Opening Polymerization of this compound

This protocol describes the polymerization initiated by a primary amine, benzylamine, to yield poly(D-alanyl-co-glycolic acid).

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| This compound | C4H5NO3 | 115.09 | 2.0 g | 0.0174 |

| Benzylamine | C7H9N | 107.15 | Variable (for target DP) | Variable |

| Anhydrous N,N-Dimethylformamide (DMF) | C3H7NO | - | 20 mL | - |

| Diethyl Ether | C4H10O | - | 200 mL | - |

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (2.0 g, 0.0174 mol) in anhydrous DMF (20 mL).

-

Initiator Preparation: Prepare a stock solution of benzylamine in anhydrous DMF. The amount of initiator will determine the target degree of polymerization (DP). For a target DP of 100, you would need 1.74 x 10^-4 moles of benzylamine.

-

Initiation: Add the calculated amount of the benzylamine solution to the monomer solution via syringe while stirring.

-

Polymerization: Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the disappearance of the monomer peak in FT-IR spectroscopy (anhydride carbonyl peaks around 1850 and 1790 cm⁻¹).

-

Polymer Precipitation and Purification:

-

Pour the viscous polymer solution into a large excess of cold diethyl ether (200 mL) with vigorous stirring to precipitate the polymer.

-

Collect the white solid by filtration.

-

Redissolve the polymer in a minimal amount of DMF and re-precipitate into diethyl ether. Repeat this process two more times to ensure the removal of any unreacted monomer and initiator.

-

Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

-